

Allyl 2,2,2-Trifluoroethyl Ether: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Allyl 2,2,2-trifluoroethyl ether**

Cat. No.: **B154029**

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CAS Number: 1524-54-5

Alternate Names: 1,1,1-Trifluoro-3-oxa-5-hexene

This technical guide provides a comprehensive overview of **Allyl 2,2,2-trifluoroethyl ether**, a fluorinated ether with potential applications in research and development, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Allyl 2,2,2-trifluoroethyl ether is a colorless liquid.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ F ₃ O	[2]
Molecular Weight	140.10 g/mol	[2]
Boiling Point	82 °C	[3]
Purity	97%	[3]

Synthesis and Purification

The synthesis of **Allyl 2,2,2-trifluoroethyl ether** can be achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium 2,2,2-trifluoroethoxide is reacted with allyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for analogous ether syntheses.[\[4\]](#)[\[5\]](#)

Materials:

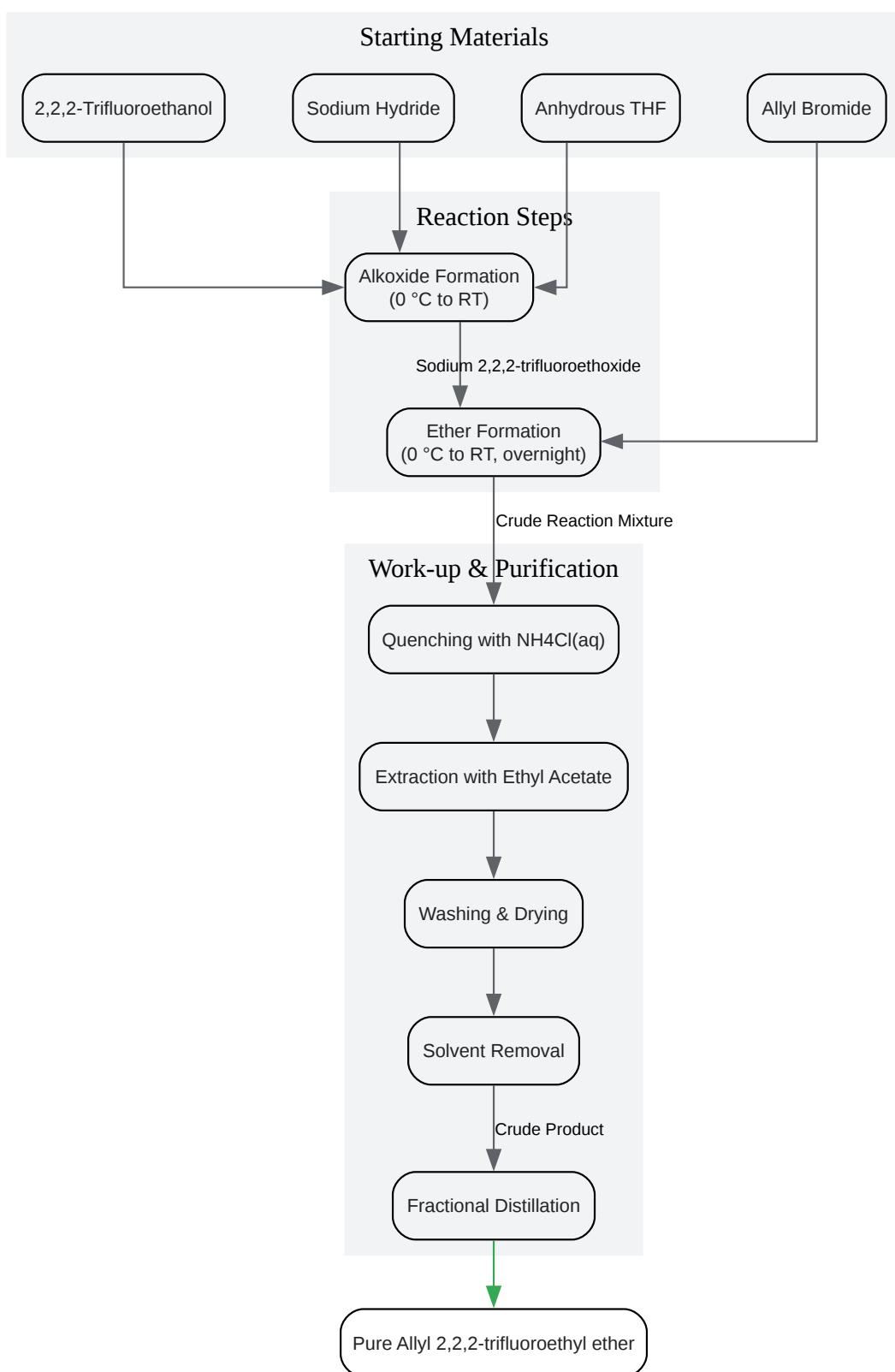
- 2,2,2-Trifluoroethanol
- Sodium hydride (NaH)
- Allyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.1 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases (approximately 30-60 minutes), indicating the formation of sodium 2,2,2-trifluoroethoxide.
- **Ether Formation:** Cool the alkoxide solution back to 0 °C. Slowly add allyl bromide (1.2 eq) to the reaction mixture via a dropping funnel. The reaction may be exothermic; maintain the

temperature with the ice bath. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

- **Work-up:** Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 82 °C.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of **Allyl 2,2,2-trifluoroethyl ether**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Allyl 2,2,2-trifluoroethyl ether** based on available information and spectral data of analogous compounds.[\[6\]](#)[\[7\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.9	m	1H	-CH=CH ₂
~5.3	m	2H	-CH=CH ₂
~4.1	d	2H	-O-CH ₂ -CH=
~3.9	q	2H	-O-CH ₂ -CF ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
~133	-CH=CH ₂
~123 (q)	-CF ₃
~118	-CH=CH ₂
~70	-O-CH ₂ -CH=
~65 (q)	-O-CH ₂ -CF ₃

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2940	Medium	C-H stretch (aliphatic)
~1645	Medium	C=C stretch
~1280	Strong	C-F stretch
~1150	Strong	C-O-C stretch

Mass Spectrometry (MS)

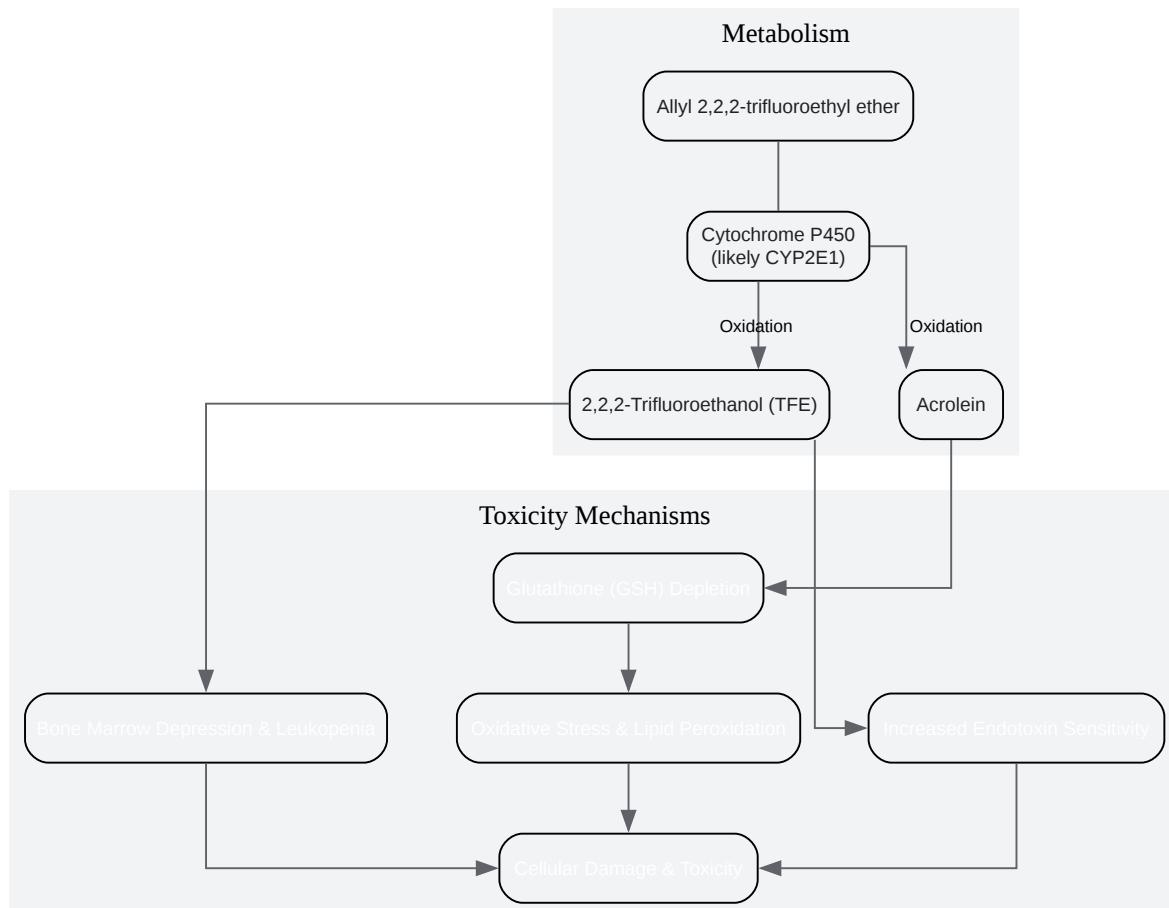
m/z	Interpretation
140	[M] ⁺ (Molecular Ion)
99	[M - CH ₂ =CH] ⁺
83	[M - CH ₂ CF ₃] ⁺
41	[CH ₂ =CH-CH ₂] ⁺

Metabolism and Toxicology

Allyl 2,2,2-trifluoroethyl ether is known to be metabolized by hepatic microsomal cytochrome P-450 enzymes.^[8] This metabolic process plays a crucial role in its toxicity.

Metabolic Pathway

The metabolism of **Allyl 2,2,2-trifluoroethyl ether** proceeds via oxidation, yielding two primary metabolites: 2,2,2-trifluoroethanol (TFE) and acrolein.^[8] While the specific P450 isozymes involved in the metabolism of this particular ether have not been definitively identified, studies on other fluorinated ether anesthetics strongly suggest the involvement of cytochrome P450 2E1 (CYP2E1).^{[7][9]}



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Caption: Metabolic pathway and toxicity mechanisms of **Allyl 2,2,2-trifluoroethyl ether**.

Toxicology of Metabolites

- 2,2,2-Trifluoroethanol (TFE): The acute toxicity of **Allyl 2,2,2-trifluoroethyl ether** is primarily attributed to the formation of TFE.^[8] TFE is known to cause bone marrow depression, leukopenia (a reduction in white blood cells), and damage to the small intestine.^[10] It also

significantly increases sensitivity to bacterial endotoxins, which can lead to lethal endotoxemia.[\[10\]](#)

- Acrolein: Acrolein is a highly reactive α,β -unsaturated aldehyde. Its toxicity is largely due to its ability to deplete cellular glutathione (GSH), a key antioxidant.[\[1\]](#)[\[11\]](#)[\[12\]](#) The depletion of GSH leads to increased oxidative stress and lipid peroxidation, ultimately resulting in cellular damage.[\[1\]](#)

Applications in Drug Development

While specific applications of **Allyl 2,2,2-trifluoroethyl ether** in drug development are not extensively documented, the structural motifs it contains—the allyl group and the trifluoroethyl ether group—are of significant interest in medicinal chemistry.

The Role of the Allyl Group

The allyl group is a versatile functional group found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[\[12\]](#)[\[13\]](#)[\[14\]](#) It can participate in various chemical reactions, making it a useful building block in the synthesis of complex molecules. The presence of an allyl group can influence a molecule's binding affinity to target proteins and its overall pharmacokinetic profile.

The Role of the Trifluoroethyl Ether Group

The incorporation of fluorine and fluorinated groups, such as the trifluoroethyl ether moiety, is a common strategy in drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[\[6\]](#) The trifluoromethyl group is a well-known bioisostere for other functional groups, and its introduction can modulate the lipophilicity and electronic properties of a compound. The trifluoroethyl ether group can serve as a metabolically more stable alternative to other ether linkages.

The combination of the reactive allyl handle and the modulating trifluoroethyl ether group makes **Allyl 2,2,2-trifluoroethyl ether** a potentially valuable synthon for the generation of novel chemical entities in drug discovery programs. Its utility in preparing analogs of cyclitols and sugars, as well as in the synthesis of metalloenzyme inhibitors, has been noted.

Safety and Handling

Allyl 2,2,2-trifluoroethyl ether should be handled with care in a well-ventilated fume hood. It is a flammable liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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